molecular formula C8H16O3 B12781297 Propylene glycol 2-(2-methylbutyrate) CAS No. 923593-57-1

Propylene glycol 2-(2-methylbutyrate)

Cat. No.: B12781297
CAS No.: 923593-57-1
M. Wt: 160.21 g/mol
InChI Key: QIRATDLGJOBIQQ-UHFFFAOYSA-N
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Description

Propylene glycol 2-(2-methylbutyrate) is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol with 2-methylbutyric acid. This compound is known for its applications in various industries, including food, cosmetics, and pharmaceuticals, due to its unique properties such as being a solvent and a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylene glycol 2-(2-methylbutyrate) typically involves the esterification reaction between propylene glycol and 2-methylbutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Propylene glycol+2-methylbutyric acidPropylene glycol 2-(2-methylbutyrate)+Water\text{Propylene glycol} + \text{2-methylbutyric acid} \rightarrow \text{Propylene glycol 2-(2-methylbutyrate)} + \text{Water} Propylene glycol+2-methylbutyric acid→Propylene glycol 2-(2-methylbutyrate)+Water

Industrial Production Methods

In industrial settings, the production of propylene glycol 2-(2-methylbutyrate) is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol 2-(2-methylbutyrate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield propylene glycol and 2-methylbutyric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Propylene glycol and 2-methylbutyric acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Propylene glycol 2-(2-methylbutyrate) has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Applied in the production of cosmetics, food additives, and flavoring agents.

Mechanism of Action

The mechanism of action of propylene glycol 2-(2-methylbutyrate) involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity. The ester bond in the compound can be hydrolyzed by enzymes, releasing propylene glycol and 2-methylbutyric acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propylene glycol diacetate
  • Propylene glycol dipropionate
  • Ethylene glycol 2-(2-methylbutyrate)

Uniqueness

Propylene glycol 2-(2-methylbutyrate) is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better solubility, stability, and compatibility with various formulations. Its specific ester bond also allows for targeted hydrolysis and release of active components in biological systems.

Properties

CAS No.

923593-57-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1-hydroxypropan-2-yl 2-methylbutanoate

InChI

InChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

QIRATDLGJOBIQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(C)CO

Origin of Product

United States

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